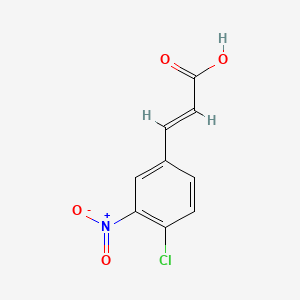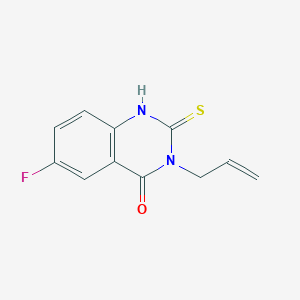![molecular formula C24H23N3O4S B2751884 7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-41-3](/img/no-structure.png)
7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its physical appearance .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the starting materials, the type of chemical reactions involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under different conditions .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Heterocyclic Amines and Carcinogenic Mechanisms
Heterocyclic amines (HCAs), similar in structural complexity to the queried compound, have been extensively studied for their carcinogenic potential. Research demonstrates the formation of HCAs during the cooking of meat and fish, highlighting their genotoxicity and carcinogenicity in animal models. Studies utilizing advanced methodologies like accelerator mass spectrometry (AMS) have provided insights into the dosimetry of protein and DNA adduct formation by HCAs, revealing differences in metabolite profiles between humans and rodents. Such research emphasizes the need for understanding the human response to HCA exposure for better assessment of carcinogenic risk in dietary sources (Turteltaub et al., 1999).
Pharmacokinetic and Pharmacodynamic Studies
Compounds with quinazolinone structures have been subjects of pharmacokinetic and pharmacodynamic studies, particularly as inhibitors of enzymes like thymidylate synthase. Such studies are crucial for drug development, especially in the context of cancer therapy. Research on nonclassical antifolate inhibitors demonstrates the process of achieving cytotoxic plasma concentrations without acute toxicity, suggesting a pathway for developing therapeutic agents with minimized side effects (Rafi et al., 1995).
Environmental Exposure Assessments
Understanding environmental exposure to compounds similar to 7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is critical, particularly in assessing the impact of xenobiotics derived from food processing. Studies aimed at characterizing the intake of heterocyclic amines, polycyclic aromatic hydrocarbons, and other potentially hazardous compounds through dietary assessments provide valuable data for public health policies. These studies, which also explore lifestyle factors influencing exposure levels, are pivotal for developing strategies to mitigate health risks associated with dietary exposure to xenobiotics (Zapico et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-phenyl-3,6-dihydro-2H-pyridin-1-one with 4-bromo-1-butanol to form the intermediate, which is then reacted with 2-amino-3-chloro-5,8-dimethoxyquinazoline to form the final product.", "Starting Materials": [ "4-phenyl-3,6-dihydro-2H-pyridin-1-one", "4-bromo-1-butanol", "2-amino-3-chloro-5,8-dimethoxyquinazoline", "Sulfur", "1,3-dioxolane", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Condensation of 4-phenyl-3,6-dihydro-2H-pyridin-1-one with 4-bromo-1-butanol in the presence of sodium hydroxide and ethanol to form the intermediate 4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butan-1-ol.", "Step 2: Treatment of the intermediate with hydrochloric acid and diethyl ether to form the hydrochloride salt of the intermediate.", "Step 3: Reaction of the hydrochloride salt of the intermediate with 2-amino-3-chloro-5,8-dimethoxyquinazoline in the presence of sulfur and 1,3-dioxolane to form the final product, 7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one." ] } | |
Número CAS |
688054-41-3 |
Fórmula molecular |
C24H23N3O4S |
Peso molecular |
449.53 |
Nombre IUPAC |
7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H23N3O4S/c28-22(26-11-8-17(9-12-26)16-5-2-1-3-6-16)7-4-10-27-23(29)18-13-20-21(31-15-30-20)14-19(18)25-24(27)32/h1-3,5-6,8,13-14H,4,7,9-12,15H2,(H,25,32) |
Clave InChI |
KCGOMWQWUAJJLG-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide](/img/structure/B2751801.png)
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2751802.png)
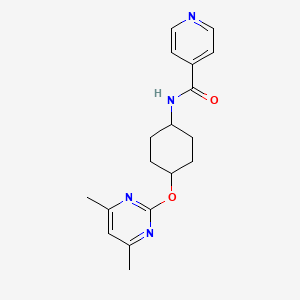
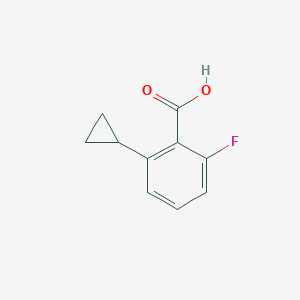
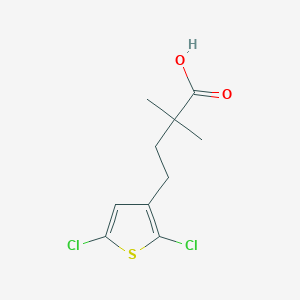
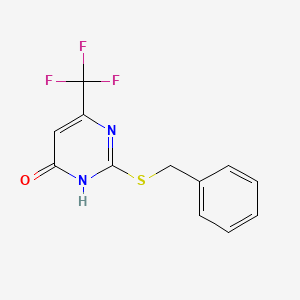
![[4-(Hexyloxy)phenyl]methanol](/img/structure/B2751808.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2751809.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2751812.png)
![N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2751814.png)
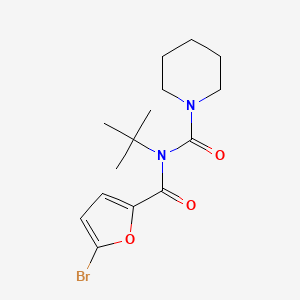
![N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B2751820.png)
